molecular formula C13H15N3O2 B2661162 N-(1H-indol-3-yl)morpholine-4-carboxamide CAS No. 900006-35-1

N-(1H-indol-3-yl)morpholine-4-carboxamide

Cat. No.: B2661162
CAS No.: 900006-35-1
M. Wt: 245.282
InChI Key: XAAXMWDVGLNGQB-UHFFFAOYSA-N
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Description

N-(1H-indol-3-yl)morpholine-4-carboxamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-3-yl)morpholine-4-carboxamide typically involves the reaction of indole derivatives with morpholine and carboxamide groups. One common method is the condensation reaction between 1H-indole-3-carboxylic acid and morpholine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-3-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 2 and 3 positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

N-(1H-indol-3-yl)morpholine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1H-indol-3-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxamide: Lacks the morpholine ring but shares the indole and carboxamide moieties.

    Morpholine-4-carboxamide: Lacks the indole ring but contains the morpholine and carboxamide groups.

    Indole-3-acetic acid: Contains the indole ring but has an acetic acid group instead of the morpholine and carboxamide groups.

Uniqueness

N-(1H-indol-3-yl)morpholine-4-carboxamide is unique due to the combination of the indole ring with the morpholine and carboxamide groups. This unique structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal chemistry and drug development.

Properties

IUPAC Name

N-(1H-indol-3-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-13(16-5-7-18-8-6-16)15-12-9-14-11-4-2-1-3-10(11)12/h1-4,9,14H,5-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAXMWDVGLNGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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